PX-12, chemically known as 1-methylpropyl 2-imidazolyl disulfide, is a small molecule that acts as an irreversible inhibitor of thioredoxin-1, a redox protein involved in various cellular processes including DNA synthesis and apoptosis regulation. This compound has garnered attention for its potential application in cancer therapy, particularly due to its ability to down-regulate hypoxia-inducible factor 1-alpha and vascular endothelial growth factor, which are critical in tumor growth and angiogenesis. PX-12 has been classified as an investigational drug and is primarily studied for its anti-tumor properties in various cancer types, including colorectal, gastric, and lung cancers .
The synthesis of PX-12 involves several steps that focus on the formation of the disulfide bond between the imidazole moiety and the alkyl chain. The technical details of its synthesis include:
Specific methodologies may vary among research groups, but the general approach remains consistent across studies .
The molecular structure of PX-12 can be represented by its chemical formula , with a molecular weight of approximately 188.31 g/mol. The structural features include:
The compound's structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its configuration and stereochemistry .
PX-12 undergoes specific chemical reactions that facilitate its mechanism of action:
These reactions are integral to PX-12's function as an anti-cancer agent, as they disrupt normal cellular redox balance and promote cell death in tumors .
The mechanism of action for PX-12 primarily involves its role as a thioredoxin-1 inhibitor:
PX-12 has significant potential applications in scientific research and clinical settings:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2